2-(3-methylphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide
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Overview
Description
2-(3-methylphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a carboxamide group, and substituted phenyl rings. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the substituted quinoline with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the quinoline core, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-methylphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(3-methylphenyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}quinoline-4-carboxamide can be compared with other quinoline derivatives and carboxamides:
Similar Compounds: Quinine, chloroquine, and other quinoline-based drugs.
Uniqueness: The unique combination of the quinoline core with substituted phenyl rings and a carboxamide group gives this compound distinct chemical and biological properties, making it a valuable subject for research.
Properties
Molecular Formula |
C29H30N2O |
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Molecular Weight |
422.6g/mol |
IUPAC Name |
2-(3-methylphenyl)-N-[1-(4-propan-2-ylphenyl)propyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C29H30N2O/c1-5-26(22-15-13-21(14-16-22)19(2)3)31-29(32)25-18-28(23-10-8-9-20(4)17-23)30-27-12-7-6-11-24(25)27/h6-19,26H,5H2,1-4H3,(H,31,32) |
InChI Key |
JEFBJJXMJOKROU-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC(=C4)C |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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